Thiazolo[4,5-B]pyridin-2(3H)-one
CAS No.: 152170-29-1
Cat. No.: VC0117325
Molecular Formula: C6H4N2OS
Molecular Weight: 152.171
* For research use only. Not for human or veterinary use.
![Thiazolo[4,5-B]pyridin-2(3H)-one - 152170-29-1](/images/no_structure.jpg)
CAS No. | 152170-29-1 |
---|---|
Molecular Formula | C6H4N2OS |
Molecular Weight | 152.171 |
IUPAC Name | 3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Standard InChI | InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) |
Standard InChI Key | QNBCOTKTUBAHOD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC(=O)S2)N=C1 |
Chemical Identity and Properties
Basic Identification
Thiazolo[4,5-b]pyridin-2(3H)-one is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
Chemical Name | Thiazolo[4,5-b]pyridin-2(3H)-one |
CAS Number | 152170-29-1 |
Molecular Formula | C₆H₄N₂OS |
Molecular Weight | 152.17 g/mol |
Synonyms | Thiazolo[4,5-b]pyridin-2-ol |
The compound features a bicyclic structure with a condensed thiazole-pyridine ring system, where the thiazole component contains a carbonyl group at position 2, existing in its tautomeric form .
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statement | H315 (Causes skin irritation) |
Precautionary Statements | P264b-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362+P364-P403-P501c |
These classifications indicate that the compound requires standard laboratory safety precautions, particularly to prevent skin contact and irritation. Proper personal protective equipment should be employed when handling this substance, including gloves, eye protection, and appropriate ventilation .
Synthetic Methodologies
Documented Synthesis Routes
The synthesis of Thiazolo[4,5-b]pyridin-2(3H)-one has been documented in the scientific literature, with one notable method involving a citrate-HCl buffer system. This approach has been reported to yield the target compound with approximately 85% efficiency .
Key Synthetic Procedure
Structural Relationship to Bioactive Compounds
Structure-Activity Relationships
The bioactivity of thiazolopyridine derivatives appears to be influenced by several structural features:
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The presence and nature of substituents on the phenyl side chain
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The reduction state of the thiazole ring (e.g., dihydro vs. non-reduced)
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Specific substituents at particular positions of the thiazolopyridine core
For instance, the conversion of a thiazole moiety to a thiazoline unit in related compounds has been shown to impact physicochemical parameters such as LogP and water solubility, which can significantly influence biological activity .
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